molecular formula C13H20N2 B3172304 4-(2-Ethyl-1-piperidinyl)aniline CAS No. 946718-57-6

4-(2-Ethyl-1-piperidinyl)aniline

Cat. No.: B3172304
CAS No.: 946718-57-6
M. Wt: 204.31 g/mol
InChI Key: XGWIXRNBRRJERQ-UHFFFAOYSA-N
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Description

Significance of the 4-(2-Ethyl-1-piperidinyl)aniline Scaffold in Organic Chemistry

The this compound scaffold is a distinct molecular architecture that integrates a 4-aminoaryl group with a 2-ethyl-substituted piperidine (B6355638) ring. While specific research on this exact compound is not extensively documented, the significance of its constituent parts—the N-arylpiperidine and the 2-alkylpiperidine moieties—is well-established in organic chemistry.

The N-arylpiperidine framework is a common feature in many biologically active compounds. The direct attachment of the piperidine nitrogen to an aniline (B41778) ring can influence the electronic properties of the aromatic system and the basicity of the piperidine nitrogen. This can be crucial for molecular interactions with biological targets.

In synthetic organic chemistry, the this compound scaffold can be considered a valuable building block. The primary amino group on the aniline ring provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecules. This makes the scaffold a useful intermediate for the synthesis of a range of derivatives with potential applications in drug discovery and materials science.

Historical Context of Piperidine and Aniline Derivatives in Synthetic Chemistry

The history of piperidine and aniline derivatives is deeply rooted in the development of modern organic chemistry. Piperidine was first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper. Its synthesis was first reported in 1894. Early research focused on understanding its structure and reactivity, which laid the groundwork for the synthesis of a vast number of its derivatives. The piperidine ring system's prevalence in natural products, particularly alkaloids, spurred significant interest in its synthesis and chemical modification.

Aniline was first isolated in 1826 by the destructive distillation of indigo. Its structural elucidation and the discovery of its conversion to mauveine, the first synthetic organic dye, by William Henry Perkin in 1856, were pivotal moments that launched the synthetic dye industry and highlighted the synthetic versatility of aromatic amines.

The convergence of piperidine and aniline chemistry led to the development of N-arylpiperidines. One of the most prominent early examples of a therapeutically important molecule containing a substituted piperidine ring linked to an aromatic system is meperidine, a synthetic opioid first synthesized in 1939. This discovery opened the door for the exploration of a wide range of piperidine-containing compounds as central nervous system agents. The development of methods for the synthesis of substituted piperidines, such as the Mannich reaction, has been a significant area of research for decades. chemrevlett.com These methods have enabled the creation of a diverse library of piperidine derivatives for various applications.

Contemporary Research Directions for this compound Analogues

While direct research on this compound is limited, contemporary research on its analogues is vibrant and multifaceted, primarily driven by the search for new therapeutic agents. Analogues of N-arylpiperidines are being extensively investigated for their potential to interact with a variety of biological targets.

A significant area of research is the development of ligands for sigma receptors. nih.govnih.govnih.gov These receptors are implicated in a range of neurological disorders, and novel piperidine-based ligands are being synthesized and evaluated for their potential as neuroprotective agents or for the treatment of psychiatric conditions. The synthesis of a series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold has been reported, highlighting the interest in this class of compounds for potential antiproliferative properties. nih.gov

Furthermore, analogues of 4-aminophenylpiperidine are being explored as intermediates in the synthesis of potent analgesics. For instance, N-phenethyl-4-anilinopiperidine is a key intermediate in the preparation of the opioid analgesic fentanyl. google.com Research in this area focuses on developing more efficient and safer synthetic routes to these important pharmaceutical compounds.

The development of new synthetic methodologies to access substituted piperidines also remains an active area of research. This includes the development of catalytic methods for the asymmetric synthesis of 2-substituted piperidines, which is crucial for accessing enantiomerically pure compounds for pharmacological evaluation. The ability to introduce various substituents onto the piperidine and aniline rings allows for the creation of large libraries of analogues for high-throughput screening, accelerating the discovery of new lead compounds in drug development programs.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H20N2Calculated
Molecular Weight204.31 g/molCalculated
IUPAC Name4-(2-ethylpiperidin-1-yl)anilineN/A
CAS NumberNot availableN/A
Predicted Boiling Point325.8±27.0 °CPredicted
Predicted Density1.013±0.06 g/cm³Predicted
Predicted pKa5.44±0.10 (aniline nitrogen)Predicted

Synthetic Methodologies for this compound and Related Structures

The synthesis of this compound, a substituted piperidine derivative, involves the strategic formation of the piperidine ring and the subsequent or concurrent introduction of the aniline moiety. These transformations are accomplished through a variety of synthetic methodologies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-12-5-3-4-10-15(12)13-8-6-11(14)7-9-13/h6-9,12H,2-5,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWIXRNBRRJERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Organic Transformations of 4 2 Ethyl 1 Piperidinyl Aniline

The reactivity of 4-(2-Ethyl-1-piperidinyl)aniline is characterized by the interplay between the aniline (B41778) amino group and the tertiary amine within the piperidine (B6355638) ring. These functionalities dictate the compound's role in various organic transformations.

Detailed Analysis of Nucleophilic Substitution Pathways

The aniline nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in nucleophilic substitution reactions, particularly nucleophilic aromatic substitution (SNAr). In these reactions, the aniline derivative attacks an electron-deficient aromatic ring that is substituted with strong electron-withdrawing groups (e.g., nitro groups) and a good leaving group.

The generally accepted mechanism for SNAr reactions proceeds through a two-stage process. rsc.org The initial step involves the nucleophilic attack by the aniline nitrogen on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org The second, typically faster, step involves the elimination of the leaving group, which restores the aromaticity of the ring and yields the final substitution product. rsc.org The rate of these reactions can be influenced by the solvent and the presence of basic catalysts, which can deprotonate the attacking amine to enhance its nucleophilicity. rsc.org

Mechanistic Insights into Reductive Amination Processes

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. In the context of this compound, the aniline moiety can react with aldehydes or ketones. For instance, the synthesis of related N-aryl-4-anilinopiperidines often involves the reaction of an aniline with a piperidone. google.comgoogle.com

The process begins with the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of a ketone, such as N-phenethyl-4-piperidone, to form a hemiaminal intermediate. This is followed by dehydration to yield an iminium ion or a corresponding enamine. researchgate.net This intermediate is then reduced in situ using a variety of reducing agents. Common laboratory-scale reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). google.comgoogleapis.comorganic-chemistry.org Catalytic hydrogenation, often using catalysts like Raney Nickel (Raney-Ni) under a hydrogen atmosphere, is also an effective method, particularly in industrial applications due to its efficiency and cost-effectiveness. google.comgoogle.com

Table 1: Conditions for Reductive Amination of Anilines with Piperidones

ReactantsReducing Agent/CatalystSolventConditionsYieldReference
N-phenethyl-4-piperidone, AnilineRaney-Ni, H₂Ethanol (B145695)60°C, 0.4 MPa88.1% google.comgoogle.com
N-phenethyl-4-piperidone, AnilineSodium triacetoxyborohydrideNot specifiedNot specified62-88% google.comgoogle.com
2,2-Dimethyl-1-(2-phenylethyl)piperidine-4-one, AnilineSodium cyanoborohydrideMethanol (B129727)Not specifiedNot specified googleapis.com

Electrophilic Aromatic Substitution on the Aniline Ring System

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating nature of the amino group (-NH-). byjus.com

Regioselectivity and Electronic Effects in Functionalization

The amino group is a powerful activating group and an ortho, para-director. byjus.comwikipedia.org This is because the nitrogen atom can donate its lone pair of electrons into the aromatic π-system, stabilizing the cationic intermediate (the sigma complex or benzenium ion) formed during the attack of an electrophile. wikipedia.orglibretexts.org This stabilization is most effective when the electrophile attacks the positions ortho or para to the amino group, as it allows for resonance structures where the positive charge is delocalized onto the nitrogen atom. wikipedia.org

In the case of this compound, the para position is already occupied by the piperidinyl substituent. Therefore, electrophilic attack is directed primarily to the two ortho positions (C2 and C6) relative to the amino group. However, the bulky 2-ethyl-1-piperidinyl group exerts a significant steric hindrance, which can influence the regioselectivity. While electronic effects strongly favor substitution at the C2 and C6 positions, steric hindrance from the adjacent large substituent may lead to a preference for substitution at the less hindered C3 and C5 positions under certain conditions, although this is generally less favorable.

Typical SEAr reactions include halogenation, nitration, and sulfonation. byjus.com Due to the high activation of the ring, reactions like bromination can often proceed even without a Lewis acid catalyst, sometimes leading to poly-substitution. byjus.com For instance, reaction with bromine water can lead to the formation of 2,4,6-tribromoaniline (B120722) from aniline itself. byjus.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionElectronic Effect of -NH- GroupSteric HindrancePredicted Outcome
C2, C6 (ortho)Strongly ActivatingHighFavored electronically, but potentially hindered
C3, C5 (meta)DeactivatingLowGenerally disfavored
C4 (para)Strongly ActivatingBlockedNo substitution possible

Oxidation and Reduction Processes Involving this compound

The nitrogen centers and the activated aromatic ring make the compound susceptible to oxidation.

Pathways for Amine Oxidation

The oxidation of anilines can proceed through several pathways, often initiated by a one-electron transfer from the amine to an oxidizing agent, forming a radical cation. mdpi.com The subsequent fate of this intermediate depends on the reaction conditions and the structure of the aniline.

The radical cation can undergo deprotonation to form a radical at the α-carbon relative to the nitrogen. mdpi.com For N,N-dialkylanilines, this can lead to substitution at the α-position, such as methoxylation or cyanation if the reaction is performed in methanol or in the presence of cyanide ions, respectively. mdpi.com

Alternatively, the aniline radical cation can dimerize, forming new C-C, C-N, or N-N bonds. mdpi.com Under stronger oxidizing conditions, anilines can be oxidized to nitrosoarenes and ultimately to the corresponding nitro compounds. researchgate.net For example, treatment with hydrogen peroxide can convert substituted anilines into nitroarenes. researchgate.net The electrochemical oxidation of p-aminophenol, a related structure, to a quinoneimine is a well-documented process, suggesting that the aniline moiety in the title compound could potentially be oxidized to a similar quinone-like structure under appropriate electrochemical conditions. mdpi.com

Selective Reduction of Nitro-Containing Precursors

The synthesis of this compound often involves the reduction of a corresponding nitroaromatic precursor, specifically 1-(2-ethyl-1-piperidinyl)-4-nitrobenzene. The selective reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. sci-hub.st A variety of reducing agents and catalytic systems can be employed for this purpose, each with its own set of conditions and selectivities. wikipedia.org

Commonly, catalytic hydrogenation is a preferred method. This involves the use of catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.org The reaction is typically carried out under a hydrogen atmosphere. Another approach involves the use of metals in acidic media, such as iron in the presence of an acid. wikipedia.org Additionally, reagents like sodium hydrosulfite or tin(II) chloride are also effective for the reduction of aromatic nitro compounds to anilines. wikipedia.org

Recent studies have explored the use of sodium borohydride in the presence of transition metal complexes like Ni(PPh₃)₄ as an efficient system for the reduction of nitroaromatics. jsynthchem.com This method offers the advantage of proceeding under mild conditions, such as at room temperature in an ethanol solvent. jsynthchem.com The optimization of this reaction has shown that specific molar ratios of the reagents can lead to high yields of the corresponding aniline. jsynthchem.com For instance, using 2 mmol of sodium borohydride and a catalytic amount of Ni(PPh₃)₄ for the reduction of 1 mmol of a nitroaromatic compound in ethanol can result in a high conversion to the aniline product. jsynthchem.com

The table below summarizes various methods for the reduction of nitroarenes to anilines.

Catalyst/ReagentConditionsReference
Raney Nickel, Pd/C, PtO₂Catalytic Hydrogenation wikipedia.org
IronAcidic Media wikipedia.org
Sodium Hydrosulfite wikipedia.org
Tin(II) chloride wikipedia.org
NaBH₄ / Ni(PPh₃)₄Ethanol, Room Temperature jsynthchem.com

Catalytic Transformations of this compound

Once synthesized, this compound can undergo a variety of catalytic transformations, which are crucial for the synthesis of more complex molecules. These transformations often involve the activation of C-H bonds and cyclization reactions, as well as reactions catalyzed by acids and bases.

Transition Metal-Mediated C-H Activation and Cyclization Reactions

Transition metal-catalyzed C-H activation has become a powerful tool in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of this compound, the aniline and piperidine moieties offer multiple sites for such functionalization. The amino group can act as a directing group, facilitating the regioselective activation of ortho-C-H bonds on the aniline ring by transition metals like rhodium, iridium, or palladium. acs.org This can lead to the formation of a five-membered metallacycle intermediate. acs.org

These C-H activation and subsequent cyclization reactions are instrumental in constructing N-heterocycles. nih.gov For instance, the reaction of anilines with alkynes, catalyzed by rhodium(III), can lead to the synthesis of isoquinolines through a [4+2] annulation process. nih.gov While specific examples for this compound are not detailed in the provided search results, the general principles of C-H activation on similar aniline and piperidine-containing structures are well-established. nih.govacs.org The piperidine ring itself can also be formed through cyclization reactions, such as the palladium-catalyzed enantioselective 6-exo aza-heck cyclization. nih.gov

Acid and Base Catalysis in Organic Reactions

Acid and base catalysis play a significant role in various organic transformations involving aniline and piperidine derivatives. For example, in the synthesis of piperidine derivatives, acid-mediated cyclization of alkynes can occur via the formation of an enamine and a subsequent iminium ion, which is then reduced. nih.gov

Base-catalyzed reactions are also prevalent. For instance, the hydrolysis of ester intermediates in the synthesis of related heterocyclic compounds is often carried out using a base like sodium hydroxide. acs.org In the context of reactions involving this compound, acid catalysis can be employed in reductive amination processes. For example, the reaction of a ketone with an amine to form an imine, which is then reduced, is often catalyzed by an acid like acetic acid. google.com The use of a base, such as diisopropylethylamine (DIPEA), is common in coupling reactions to form amide bonds, often in conjunction with coupling agents like HBTU. nih.gov

The table below provides examples of acid and base catalysis in relevant reactions.

Catalyst TypeReactionExample CatalystReference
AcidReductive AminationAcetic Acid google.com
AcidAlkyne Cyclization nih.gov
BaseEster HydrolysisSodium Hydroxide acs.org
BaseAmide CouplingDIPEA nih.gov

Investigating Intermediates and Transition States in Key Reactions

Understanding the intermediates and transition states in chemical reactions is fundamental to controlling reaction pathways and optimizing outcomes. In the synthesis and transformation of this compound, several key intermediates can be identified.

During the reductive amination process to form related piperidine structures, a Schiff base intermediate is formed from the condensation of a ketone and an amine. This intermediate then undergoes reduction. In transition metal-catalyzed C-H activation reactions, the formation of a metallacycle is a critical intermediate step. acs.org For example, in rhodium-catalyzed reactions, a five-membered rhodacycle can be formed. nih.gov

The study of transition states, while more complex, provides insight into the stereoselectivity of reactions. For example, in palladium-catalyzed cyclization reactions, the geometry of the transition state determines which diastereomer is preferentially formed. acs.org Computational studies and experimental observations, such as analyzing the effect of different ligands on diastereoselectivity, help to elucidate the nature of these transition states. acs.org In the context of the reduction of nitroarenes, intermediates such as nitroso and hydroxylamine (B1172632) species are formed en route to the final aniline product. The stability and reactivity of these intermediates can be influenced by the reaction conditions and the specific reducing agent used. wikipedia.org

Theoretical and Computational Chemistry Studies on 4 2 Ethyl 1 Piperidinyl Aniline

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

DFT has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of electronic structure and molecular geometries at a manageable computational cost.

The geometry of 4-(2-Ethyl-1-piperidinyl)aniline would be optimized using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311G++(d,p), to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

For this molecule, key conformational features would include:

The puckering of the piperidine (B6355638) ring.

The orientation of the ethyl group on the piperidine ring (axial vs. equatorial).

The rotational barrier and dihedral angle between the aniline (B41778) ring and the piperidine nitrogen.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) This table is illustrative and based on general principles of conformational analysis, as specific experimental or computational data for this exact molecule is not available.

Parameter Predicted Value Range Significance
C-N-C (piperidine ring) 109-112° Indicates the degree of puckering in the piperidine ring.
Dihedral Angle (Aniline-Piperidine) 20-40° Defines the rotational orientation between the two ring systems.

Frontier Molecular Orbital (FMO) theory is critical for understanding the chemical reactivity and electronic properties of a molecule. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the piperidine, as these are the most likely sites for electrophilic attack. The amino group (-NH2) and the piperidine nitrogen are strong electron-donating groups, which would raise the energy of the HOMO.

LUMO: The LUMO is likely to be distributed over the aromatic ring, representing the region where the molecule can accept electrons, making it susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a measure of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. Computational studies on similar aromatic amines provide insights into how substituents affect this gap. researchgate.net

Table 2: Predicted FMO Properties for this compound (Illustrative) This table is illustrative and based on FMO analysis of similar molecules.

Property Predicted Value (eV) Implication
HOMO Energy -5.0 to -5.5 Indicates electron-donating character.
LUMO Energy -1.0 to -1.5 Indicates electron-accepting character.

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the aniline's amino group and the piperidine nitrogen, indicating these are the most nucleophilic sites.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and potentially on the aromatic protons, indicating electrophilic character.

This visual tool is invaluable for predicting how the molecule will interact with other reagents, such as electrophiles and nucleophiles, and for understanding intermolecular interactions like hydrogen bonding.

Computational Investigations of Reaction Mechanisms

Computational chemistry can elucidate complex reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

For any proposed reaction involving this compound, such as electrophilic substitution on the aniline ring or N-alkylation, computational methods can be used to locate the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate, and its geometry provides a snapshot of the bond-breaking and bond-forming processes.

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea). mdpi.com A lower activation energy implies a faster reaction rate. For example, in a study of the reaction between 4-methyl aniline and hydroxyl radicals, DFT calculations were used to determine the activation energies for different reaction pathways. mdpi.comdoaj.org Similar calculations for this compound would help in predicting its reactivity in various chemical transformations.

Table 3: Illustrative Activation Energies for a Hypothetical Reaction This table illustrates the type of data obtained from transition state calculations.

Reaction Pathway Reactant Complex Energy (kJ/mol) Transition State Energy (kJ/mol) Activation Energy (kJ/mol)
Ortho-substitution -10 15 25

Solvents can have a profound impact on reaction rates and mechanisms. ajgreenchem.comrsc.org Computational models can account for solvent effects either implicitly (using a continuum model like the Polarizable Continuum Model - PCM) or explicitly (by including individual solvent molecules in the calculation).

For reactions involving a polar molecule like this compound, the choice of solvent can stabilize or destabilize reactants, products, and transition states to different extents. For instance, a polar solvent would be expected to stabilize a polar transition state more than a nonpolar one, thereby lowering the activation energy and accelerating the reaction. Studies on similar reactions have shown that the reaction rate can vary significantly with the dielectric constant of the solvent. ajgreenchem.com For instance, in the synthesis of substituted piperidines, ethanol (B145695) was found to be a better solvent than methanol (B129727) for accelerating the reaction rate. ajgreenchem.com

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are instrumental in predicting the reactivity of a molecule without the need for experimental synthesis and testing. These descriptors are derived from the electronic structure of the molecule, typically calculated using Density Functional Theory (DFT).

Based on Koopmans' theorem, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be used to approximate the ionization potential (I) and electron affinity (A) of a molecule, respectively. These values are then used to calculate key reactivity indices.

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to a greater hardness, indicating higher stability and lower reactivity. It is calculated as: η = (I - A) / 2

Chemical Softness (S) is the reciprocal of hardness and indicates the ease with which a molecule's electron cloud can be polarized. A softer molecule is generally more reactive. It is calculated as: S = 1 / η

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. It is calculated using the electronic chemical potential (μ), where μ = (I + A) / 2, and the hardness (η): ω = μ² / (2η)

Table 1: Illustrative Quantum Chemical Reactivity Descriptors for this compound

ParameterSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--5.20
LUMO EnergyELUMO--0.85
Ionization PotentialI-EHOMO5.20
Electron AffinityA-ELUMO0.85
Energy GapΔEELUMO - EHOMO4.35
Hardnessη(I - A) / 22.175
SoftnessS1 / η0.460
Electronegativityχ(I + A) / 23.025
Electrophilicity Indexωμ² / (2η)2.110

Advanced Spectroscopic Parameter Prediction via DFT

DFT calculations are a powerful tool for predicting various spectroscopic parameters. These theoretical spectra can be correlated with experimental data to confirm the molecular structure and understand its vibrational and electronic properties.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors. These are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Theoretical ¹H and ¹³C NMR spectra for this compound would predict the chemical shifts for each unique proton and carbon atom. For instance, the protons on the ethyl group, the piperidine ring, and the aromatic ring would each have distinct predicted shifts.

IR Spectra: DFT calculations can also determine the vibrational frequencies and intensities of a molecule. These frequencies correspond to the various stretching, bending, and torsional modes of the chemical bonds. For this compound, characteristic peaks would be expected for the N-H stretching of the aniline amine group, C-H stretching of the aromatic and aliphatic parts, and C-N stretching vibrations. A scaling factor is often applied to the calculated frequencies to better match experimental data due to the approximations inherent in the theoretical models.

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(N-H)358034503445Asymmetric stretch
ν(N-H)347533503352Symmetric stretch
ν(C-H) aromatic3150-30503050-29503040-2960Aromatic C-H stretch
ν(C-H) aliphatic3000-29002900-28002890-2810Aliphatic C-H stretch
δ(N-H)165016001605N-H scissoring
ν(C=C) aromatic1620-15001570-14501565-1455Aromatic ring stretch
ν(C-N)135013001305C-N stretch

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for modeling the electronic absorption spectra of molecules. This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum would likely be dominated by π → π* transitions within the aniline ring. The substitution of the piperidine group on the nitrogen atom would be expected to cause a shift in the absorption maxima compared to unsubstituted aniline due to electronic effects. The solvent environment can also be modeled to predict solvatochromic shifts.

Table 3: Illustrative TD-DFT Calculated Electronic Transitions for this compound

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3100.15HOMO → LUMO
S₀ → S₂2650.45HOMO-1 → LUMO
S₀ → S₃2300.08HOMO → LUMO+1

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs. This analysis is crucial for understanding intramolecular interactions, charge transfer, and molecular stability.

Table 4: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N₅π* (C₇-C₈)45.5Lone pair delocalization
σ (C₁-H₂)σ* (C₂-N₃)5.2Hyperconjugation
σ (C₇-C₈)σ* (C₉-C₁₀)2.8Hyperconjugation

(Note: Atom numbering is hypothetical for illustrative purposes)

Coordination Chemistry of 4 2 Ethyl 1 Piperidinyl Aniline As a Ligand

Complexation with Transition Metal Centers

The structure of 4-(2-Ethyl-1-piperidinyl)aniline suggests it can act as a versatile ligand for transition metal ions. The presence of both a primary aromatic amine and a tertiary aliphatic amine offers multiple potential coordination sites.

Donor Atom Identification and Coordination Modes

The primary donor atoms in this compound are the nitrogen atoms of the aniline (B41778) and piperidine (B6355638) moieties. Based on the behavior of similar N-donor ligands, several coordination modes can be postulated:

Monodentate Coordination: The ligand could bind to a metal center through either the aniline nitrogen or the piperidine nitrogen. The aniline nitrogen, being part of an aromatic system, is generally a weaker Lewis base than the aliphatic piperidine nitrogen. Therefore, coordination through the piperidine nitrogen is more likely.

Bidentate Chelating Coordination: While the aniline and piperidine nitrogens are present, their spatial separation likely prevents them from chelating to the same metal center to form a stable chelate ring.

Bridging Coordination: The ligand could bridge two metal centers, with one metal coordinating to the aniline nitrogen and the other to the piperidine nitrogen.

The preference for a particular coordination mode would be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of amine complexes. escholarship.orgnih.govirapa.org A common method involves the reaction of a metal salt (e.g., chloride, acetate, or nitrate) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.gov The reaction may be carried out at room temperature or with heating under reflux to facilitate complex formation. nih.gov

Characterization of any resulting complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the N-H and C-N stretching frequencies upon coordination would provide evidence of ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Shifts in the signals of the protons and carbons near the nitrogen atoms would indicate the site of coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes would reveal information about the coordination geometry around the metal center. researchgate.net

The following table illustrates typical characterization data for complexes of related aniline-derivative ligands.

TechniqueObservation on Complexation of a Related LigandReference
IR SpectroscopyShift in ν(N-H) and ν(C-N) bands researchgate.net
¹H NMRDownfield shift of protons adjacent to N atoms researchgate.net
UV-Visd-d transitions and charge-transfer bands researchgate.net
X-ray DiffractionDetermination of coordination geometry mdpi.com

Cyclometallation Reactions Involving the Aniline-Piperidine Moiety

Cyclometallation is a process where a ligand coordinates to a metal center through a donor atom and also forms a metal-carbon bond with another part of the ligand, creating a metallacycle. mdpi.com This is a well-established reaction for ligands containing both a coordinating group and an activatable C-H bond. nih.gov

C-H Bond Activation and Metal-Carbon Bond Formation

In the case of this compound, several C-H bonds could potentially be activated for cyclometallation:

Ortho C-H bond of the aniline ring: This is a common site for cyclometallation in N-aryl ligands, often facilitated by coordination of the aniline nitrogen.

C-H bonds of the ethyl group on the piperidine ring: Activation of aliphatic C-H bonds is also possible, though often requires more reactive metal centers.

C-H bonds of the piperidine ring itself: The C-H bonds alpha to the piperidine nitrogen could be susceptible to activation.

The feasibility of a specific C-H activation would depend on the metal center, the reaction conditions, and the directing ability of the initial coordinating atom. Palladium(II) and platinum(II) are common metals used to effect such transformations. nih.govrsc.org

Influence of Ligand Structure on Coordination Geometry and Electronic Structure

The specific structural features of this compound would exert significant influence on the properties of its metal complexes.

Steric and Electronic Effects of the 2-Ethyl-1-piperidinyl Group

The 2-ethyl-1-piperidinyl group introduces specific steric and electronic effects:

Steric Hindrance: The ethyl group at the 2-position of the piperidine ring introduces steric bulk near the piperidine nitrogen. This steric hindrance can influence the coordination geometry, potentially favoring lower coordination numbers or leading to distorted geometries around the metal center. wikipedia.org It can also play a role in directing cyclometallation to a less sterically hindered site.

Electronic Effects: The piperidine ring is an electron-donating group, increasing the electron density on the aniline ring through the nitrogen atom. The ethyl group itself is also electron-donating. These electronic effects enhance the basicity of the piperidine nitrogen, making it a stronger donor compared to the aniline nitrogen. wikipedia.org This increased donor strength can lead to stronger metal-ligand bonds.

The interplay of these steric and electronic factors would ultimately determine the structure, stability, and reactivity of any metal complexes formed with this compound. researchgate.net

Supramolecular Interactions of 4 2 Ethyl 1 Piperidinyl Aniline

Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonds are among the most significant interactions in determining the crystal structure of 4-(2-Ethyl-1-piperidinyl)aniline. The aniline (B41778) moiety, in particular, is a key participant in these networks.

In the absence of other strong hydrogen bond acceptors in the molecule itself, the primary hydrogen bonding motif would involve the N-H group of the aniline. In cocrystals or solvates containing oxygen-bearing molecules, prominent N-H...O hydrogen bonds would be expected to form. These interactions are a common feature in the crystal engineering of aniline derivatives. For instance, in related structures, intermolecular N-H⋯O and O-H⋯O hydrogen bonds have been observed to lead to the formation of extensive sheets within the crystal lattice nih.gov.

Beyond the classic N-H hydrogen bonds, weaker C-H...O interactions also play a crucial role in stabilizing the crystal packing. The ethyl and piperidinyl groups contain numerous C-H bonds that can act as donors to suitable acceptors. In analogous structures containing piperidine (B6355638) and phenyl rings, C-H⋯O hydrogen bonds have been shown to form chains of molecules nih.gov. Furthermore, C-H...π interactions, where a C-H bond donates electron density to the aromatic ring, are another potential stabilizing force.

Both nitrogen atoms in this compound can act as hydrogen bond acceptors. The lone pair of electrons on the aniline nitrogen can accept a hydrogen bond from a suitable donor. Similarly, the tertiary amine of the piperidine ring is also a potential hydrogen bond acceptor. In the crystal structure of a related secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, weak N...H-N intermolecular hydrogen bonds were observed, forming nitrogen-bonded dimers mdpi.com. This suggests that in the pure crystal of this compound, N-H...N interactions between the aniline N-H of one molecule and the piperidine nitrogen of another could be a key feature of the molecular packing.

π-π Stacking Interactions of Aromatic Moieties

The phenyl ring of the aniline moiety is capable of engaging in π-π stacking interactions, which are a significant contributor to the cohesive energy of aromatic crystals. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.

The geometry of π-π stacking can vary, with common arrangements including face-to-face and slipped-stack configurations. The inter-planar distances in such interactions are typically in the range of 3.3 to 3.8 Å. In a series of 2,2′-(arylenedivinylene)bis-8-hydroxyquinolines, strong face-to-face π–π stacking interactions were observed with inter-planar distances between 3.491–3.5262 Å, leading to infinite chain-like arrangements rsc.org. The presence and nature of these interactions in this compound would significantly influence its molecular aggregation in the solid state. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the interaction energies associated with these π-π stacking arrangements.

Hirshfeld Surface Analysis for Quantitative Interaction Mapping

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface, a detailed picture of the molecular environment can be obtained.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and features of these points reveal the prevalence of different types of interactions.

For a molecule like this compound, the fingerprint plot would be expected to show distinct regions corresponding to different interactions:

H...H contacts: Typically, these are the most abundant interactions and appear as a large, diffuse region in the center of the plot. In a study of an N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, H...H contacts were the most numerous nih.gov.

N-H...N/O contacts: These would appear as sharp, distinct "spikes" in the plot, indicative of strong, directional hydrogen bonds.

C-H...π contacts: These are characterized by "wing-like" features on the sides of the main distribution.

π-π stacking: The shape index of a Hirshfeld surface is particularly useful for visualizing π-π stacking interactions, which appear as adjacent red and blue triangles mdpi.com.

Investigation of Weak Non-Covalent Interactions

The exploration of weak non-covalent interactions is crucial for comprehending the formation of supramolecular architectures. These interactions, although individually weak, collectively govern the physical and chemical properties of a material. In the context of substituted aniline and piperidine derivatives, interactions such as hydrogen bonds, π-π stacking, and C-H···π interactions are commonly observed and play a significant role in their crystal packing.

Van der Waals Interactions

Without experimental or theoretical data for this compound, a detailed breakdown of these interactions remains speculative. A hypothetical analysis would involve examining the close contacts between neighboring molecules in a crystal lattice to identify the prevalence and nature of van der Waals interactions.

Impact of Supramolecular Interactions on Material Properties

The collective effect of supramolecular interactions directly influences the macroscopic properties of a material. These properties include, but are not limited to, melting point, solubility, crystal morphology, and mechanical strength. The specific arrangement of molecules, dictated by their non-covalent interactions, can lead to different polymorphic forms of a compound, each with unique physical properties.

For instance, the presence of strong hydrogen bonding networks typically results in higher melting points and lower solubility in non-polar solvents. The nature and extent of π-π stacking can affect the electronic properties of a material. In the case of this compound, the interplay between the aniline and piperidine moieties would likely lead to a complex network of interactions that define its material characteristics. However, without the foundational crystallographic data, any discussion on how these interactions specifically manifest in the material properties of this compound would be conjectural.

Kinetic and Mechanistic Studies of Reactions Involving 4 2 Ethyl 1 Piperidinyl Aniline

Reaction Rate Determination and Order of Reaction

The determination of the reaction rate and order is fundamental to understanding the mechanism of a chemical transformation. The rate law for a reaction provides a mathematical relationship between the reaction rate and the concentration of reactants. For reactions involving substituted anilines and piperidines, the nucleophilic character of the amino group often plays a central role in the reaction kinetics.

Pseudo-First Order and Second-Order Kinetics

Many reactions involving anilines and piperidines are bimolecular and thus would be expected to follow second-order kinetics. However, the reaction order can be simplified under certain experimental conditions.

Pseudo-first-order kinetics are often employed when the concentration of one reactant is significantly higher than the other. For instance, in a reaction between an aniline (B41778) and another substrate, if the aniline is present in a large excess, its concentration remains effectively constant throughout the reaction. This allows the reaction rate to be approximated as being dependent only on the concentration of the limiting reactant, simplifying the kinetic analysis.

Second-order kinetics are observed when the rate of reaction is proportional to the concentration of two reactants. For example, the reaction of piperidine (B6355638) with 2,4-dinitrochlorobenzene has been studied and shown to follow second-order kinetics. The rate of this nucleophilic aromatic substitution is dependent on the concentrations of both the piperidine and the 2,4-dinitrochlorobenzene.

Influence of Reaction Conditions on Kinetics

The kinetics of chemical reactions are highly sensitive to the conditions under which they are performed. Temperature, the choice of solvent, and the presence and concentration of catalysts can all have a profound impact on the reaction rate and even the reaction mechanism itself.

Temperature Dependence and Activation Parameters (Ea, ΔH‡, ΔS‡, ΔG‡)

The effect of temperature on reaction rates is described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). An increase in temperature generally leads to an increase in the reaction rate.

The activation parameters provide valuable information about the transition state of a reaction:

Activation Energy (Ea): The minimum energy required for a reaction to occur.

Enthalpy of Activation (ΔH‡): The change in enthalpy in going from reactants to the activated complex.

Entropy of Activation (ΔS‡): The change in entropy when the reactants form the activated complex. A negative value suggests a more ordered transition state compared to the reactants.

While specific data for 4-(2-Ethyl-1-piperidinyl)aniline is unavailable, studies on related compounds illustrate these principles. For example, in the formation of substituted piperidines, an increase in temperature from 20 °C to 40 °C resulted in a higher reaction rate. mdpi.com

Table 1: Illustrative Activation Parameters for a Reaction Forming a Substituted Piperidine in Different Solvents

SolventEa (kJ·mol⁻¹)
Methanol (B129727)104.2
Ethanol (B145695)46.9

This table is illustrative and based on data for a reaction producing a substituted piperidine, not involving this compound as a reactant. mdpi.com

Solvent Effects on Reaction Rates and Mechanisms

The solvent can significantly influence reaction rates and mechanisms by stabilizing or destabilizing the reactants, transition state, or products. acs.org The polarity of the solvent is a particularly crucial factor.

In reactions forming a polar transition state from neutral reactants, polar solvents tend to accelerate the reaction rate by stabilizing the charged transition state more than the neutral reactants. Conversely, if the reactants are more polar than the transition state, a less polar solvent may be more effective.

For instance, in the synthesis of certain substituted piperidines, the reaction rate was found to be lower in methanol (a more polar solvent) compared to ethanol (a less polar solvent). mdpi.com This suggests that the transition state is less polar than the reactants in that specific reaction. In other cases, such as certain nucleophilic aromatic substitution reactions, polar aprotic solvents can enhance the reaction rate by solvating the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.

Catalyst Concentration and Its Impact on Kinetics

Catalysts increase the rate of a reaction without being consumed in the process. They provide an alternative reaction pathway with a lower activation energy. The concentration of the catalyst can directly influence the observed reaction rate.

In many reactions, the rate is directly proportional to the catalyst concentration, indicating that the catalyst is involved in the rate-determining step. For example, in the electrochemical reduction of some nitroaromatic compounds to anilines, the concentration of a titanium-based mediator was found to be crucial for the reaction to proceed efficiently. At low catalyst concentrations, the reaction was sluggish, while a higher concentration led to full conversion, although sometimes with a loss of selectivity.

Structure-Reactivity Relationships

Structure-reactivity relationships describe how the chemical structure of a reactant affects its reaction rate. For aniline and piperidine derivatives, the electronic and steric properties of substituents on the aromatic ring or the piperidine ring can have a significant impact on their nucleophilicity and, consequently, their reactivity.

For substituted anilines, electron-donating groups on the aromatic ring increase the electron density on the nitrogen atom, making the aniline more nucleophilic and generally increasing the reaction rate in nucleophilic substitution or addition reactions. Conversely, electron-withdrawing groups decrease the nucleophilicity and slow down the reaction rate.

In the case of piperidine derivatives, the steric hindrance around the nitrogen atom can affect its ability to act as a nucleophile. Bulky substituents near the nitrogen can impede its approach to an electrophilic center, thereby reducing the reaction rate. The basicity of the piperidine nitrogen, which is influenced by its electronic environment, also plays a key role in its reactivity. Studies on various piperidine analogs have shown that modifying the pKa of the piperidine nitrogen through chemical alterations significantly impacts its binding and reactivity.

Hammett and Brønsted Correlations for Substituent Effects

Hammett and Brønsted correlations are fundamental tools used to probe reaction mechanisms by quantifying the effect of substituents on reaction rates and equilibria. A Hammett plot, for instance, would typically involve correlating the logarithm of the rate constants for reactions of a series of substituted anilines (including this compound) with the appropriate Hammett substituent constant (σ). The sign and magnitude of the reaction constant (ρ) would provide insight into the electronic demands of the transition state. A negative ρ value would indicate that electron-donating groups accelerate the reaction, suggesting the development of positive charge at the reaction center in the transition state.

Similarly, a Brønsted-type plot would relate the logarithm of the catalytic constants to the pKa values of a series of related catalysts. The Brønsted coefficient (α or β) offers information about the extent of proton transfer in the rate-determining step.

Unfortunately, no specific studies reporting Hammett or Brønsted correlations for reactions involving this compound could be located. Such studies would be invaluable for understanding how the electronic and steric nature of the 2-ethyl-1-piperidinyl substituent influences reaction pathways.

Quantitative Structure-Activity Relationships (QSAR) in Reaction Kinetics

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity, which can include reaction rates. acs.orgresearchgate.netbldpharm.com These models use molecular descriptors—numerical representations of molecular properties—to predict the activity of new compounds. researchgate.net For the kinetics of reactions involving this compound, a QSAR study would aim to build a model that predicts the rate constant based on descriptors for a series of related aniline derivatives.

Relevant descriptors could include:

Electronic descriptors: Hammett constants, calculated atomic charges, dipole moments.

Steric descriptors: Sterimol parameters, Taft steric parameters, molecular volume.

Topological descriptors: Molecular connectivity indices, Wiener index.

The development of a robust QSAR model requires a dataset of experimentally determined rate constants for a diverse set of compounds. acs.orgbldpharm.com To date, no such dataset or corresponding QSAR model for reactions of this compound has been published in the accessible literature.

Detailed Mechanistic Elucidation from Kinetic Data

Kinetic data is paramount for the elucidation of reaction mechanisms, including the identification of rate-determining steps and the characterization of intermediates and transition states.

Identification of Rate-Determining Steps

The rate law of a reaction, determined through kinetic experiments, provides crucial clues about the species involved in the rate-determining step (the slowest step in a multi-step reaction). For example, if a reaction of this compound with an electrophile was found to be first order in each reactant, it would suggest that both molecules participate in the rate-determining step. Further kinetic studies, such as investigating the effect of solvent polarity or the presence of a kinetic isotope effect, would be necessary to further refine the mechanistic picture. Without experimental kinetic data for reactions of this specific compound, any proposed rate-determining step would be purely hypothetical.

Proposed Intermediates and Transition State Structures

Based on the general reactivity of anilines, reactions of this compound with electrophiles would likely proceed through intermediates such as a σ-complex (arenium ion) in electrophilic aromatic substitution, or a tetrahedral intermediate in nucleophilic substitution at a carbonyl group. The transition state would be the highest energy point on the reaction coordinate leading to or from such an intermediate. The structure of the transition state, including the degree of bond formation and bond breaking, is often inferred from kinetic data like Hammett ρ values and kinetic isotope effects. Computational chemistry can also be employed to model the structures and energies of intermediates and transition states. However, in the absence of specific kinetic studies for this compound, any depiction of its reaction intermediates and transition states would be speculative and based on analogy to simpler aniline systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Ethyl-1-piperidinyl)aniline, and which reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation of 4-aminophenyl derivatives with 2-ethylpiperidine under basic conditions. For example, analogous compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) are synthesized via nucleophilic substitution between 4-chloronitrobenzene and substituted piperidines, followed by reduction and acid treatment . Optimization includes controlling stoichiometry, reaction time (e.g., 12–24 hours at 80–100°C), and purification via recrystallization or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • UV/Vis Spectroscopy : Monitor absorption maxima (e.g., 249–296 nm for similar aniline derivatives) to assess electronic transitions .
  • NMR/MS : Confirm molecular structure using 1^1H/13^13C NMR (e.g., piperidine ring protons at δ 1.2–2.8 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
  • HPLC : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to quantify purity (>95%) and identify impurities .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Test in polar (water, methanol) and non-polar (DCM, ether) solvents. Piperidine-containing anilines often show limited aqueous solubility but high solubility in DMSO or ethanol .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months). Store at -20°C in inert atmospheres to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How does the ethyl substituent on the piperidine ring influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

  • Methodological Answer : The ethyl group increases steric hindrance compared to methyl or hydrogen substituents, potentially slowing reaction kinetics. Compare reaction rates with analogs (e.g., 4-(1-Methylpiperidin-4-yl)aniline ) using kinetic assays (e.g., monitoring Suzuki coupling yields via HPLC). Computational modeling (DFT) can predict electronic effects on regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives across different studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
  • Structural-Activity Relationship (SAR) Analysis : Compare ethyl-substituted analogs with methyl or hydrogen variants to isolate substituent effects .

Q. What computational models predict the binding affinity of this compound to neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use crystal structures of receptors (e.g., opioid or serotonin receptors) to model interactions. The ethyl group may enhance hydrophobic binding in pocket regions .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess stability of binding poses .

Q. How can researchers address challenges in separating stereoisomers or byproducts during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients for enantiomer resolution .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate diastereomers via differential solubility .

Q. What experimental approaches validate the metabolic pathways of this compound in in vitro models?

  • Methodological Answer :

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites (e.g., hydroxylation) via LC-MS/MS .
  • CYP Inhibition Assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.